![molecular formula C20H19N3O3S B3311635 N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-methylbenzamide CAS No. 946272-21-5](/img/structure/B3311635.png)
N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-methylbenzamide
Overview
Description
Synthesis Analysis
The synthesis of pyridazinone derivatives, which includes “N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-methylbenzamide”, often involves the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . The pyridazin-3 (2 H )-one skeleton was first prepared by E. Fischer by cyclizing the phenylhydrazone of levulinic acid followed by oxidation in the presence of PCl 5 .Chemical Reactions Analysis
Pyridazinone derivatives, including “N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-methylbenzamide”, are known for their diverse pharmacological activities . This is due to the easy functionalization at various ring positions, making them an attractive synthetic building block for designing and synthesis of new drugs .Scientific Research Applications
Antimicrobial Activity
Pyridazine derivatives, including the compound , have shown a wide range of antimicrobial activities . This makes them potential candidates for the development of new antimicrobial drugs.
Antidepressant Activity
These compounds have also been found to exhibit antidepressant properties . This suggests they could be used in the treatment of various mood disorders.
Anti-hypertensive Activity
Pyridazine derivatives have been associated with anti-hypertensive activity . This means they could potentially be used in the management of high blood pressure.
Anticancer Activity
Some pyridazine derivatives have shown anticancer properties . This suggests they could be used in the development of new cancer therapies.
Antiplatelet Activity
These compounds have demonstrated antiplatelet activity . This means they could potentially be used in the prevention of blood clots.
Antiulcer Activity
Pyridazine derivatives have been associated with antiulcer activity . This suggests they could be used in the treatment of various types of ulcers.
Herbicidal Activity
Some pyridazine derivatives have shown herbicidal properties . This suggests they could be used in the development of new herbicides.
Antifeedant Activity
These compounds have demonstrated antifeedant activity . This means they could potentially be used in pest management strategies.
Future Directions
Given the diverse pharmacological activities of pyridazinone derivatives, it is suggested that this privileged skeleton should be extensively studied for the therapeutic benefits . The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents because many such compounds have been used as commercially drugs and agrochemicals .
Mechanism of Action
Target of Action
It’s known that pyridazinone derivatives, which this compound is a part of, have been associated with a wide range of pharmacological activities .
Mode of Action
For instance, some pyridazinone derivatives have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Biochemical Pathways
Pyridazinone derivatives have been associated with a variety of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Given the diverse pharmacological activities associated with pyridazinone derivatives, it can be inferred that the compound may have multiple effects at the molecular and cellular level .
properties
IUPAC Name |
N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]-2-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-3-27(25,26)19-12-11-18(22-23-19)15-8-6-9-16(13-15)21-20(24)17-10-5-4-7-14(17)2/h4-13H,3H2,1-2H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCLMNERNRCFPHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-methylbenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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